
ペルフルオロテトラデカン
概要
説明
Perfluorotetradecane is a perfluorinated compound with the chemical formula C14F30. It is a colorless, odorless, and non-toxic liquid known for its high boiling point and chemical inertness . These properties make it suitable for various industrial applications, particularly where heat resistance and chemical stability are required.
科学的研究の応用
Perfluorotetradecane has a wide range of scientific research applications. In chemistry, it is used as a solvent and lubricant due to its high boiling point and chemical inertness . In biology and medicine, it is utilized in proteomics research and as a reference standard for analytical methods . Its unique properties also make it valuable in industrial applications, such as in the production of heat-resistant materials and as a component in specialized lubricants .
作用機序
生化学分析
Biochemical Properties
Perfluorotetradecane plays a significant role in biochemical reactions due to its inert nature and ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially altering their function. For instance, perfluorotetradecane can interact with lipid membranes, affecting membrane fluidity and permeability .
Cellular Effects
Perfluorotetradecane has been shown to impact various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that perfluorotetradecane can disrupt cell signaling pathways by interacting with membrane proteins, leading to changes in gene expression and metabolic activity . Additionally, its presence in the cellular environment can affect the overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of perfluorotetradecane involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Perfluorotetradecane can bind to specific sites on enzymes and proteins, potentially inhibiting or activating their activity. This binding can lead to conformational changes in the biomolecules, affecting their function. Furthermore, perfluorotetradecane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorotetradecane can change over time. The compound is known for its stability, but its interactions with biomolecules can lead to gradual changes in cellular function. Studies have shown that perfluorotetradecane can remain stable over extended periods, but its long-term presence can lead to alterations in cellular processes, including changes in enzyme activity and gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of perfluorotetradecane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Studies have shown that high doses of perfluorotetradecane can result in toxic effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
Perfluorotetradecane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic processes. For example, perfluorotetradecane can inhibit or activate enzymes in lipid metabolism, leading to changes in the levels of metabolites . These interactions are critical for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of perfluorotetradecane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, perfluorotetradecane can bind to specific proteins, affecting its localization and accumulation within cellular compartments . These interactions are essential for understanding the compound’s distribution and its impact on cellular function.
Subcellular Localization
Perfluorotetradecane’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, influencing its activity and function. For instance, perfluorotetradecane can localize to lipid membranes, where it can interact with membrane proteins and affect membrane properties . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
準備方法
Perfluorotetradecane can be synthesized through the fluorination of tetradecane. The process involves adding a fluorination reagent into a reaction vessel, stirring at room temperature, and introducing a fluorine-nitrogen gas mixture to activate the reagent . This method ensures the complete substitution of hydrogen atoms with fluorine atoms, resulting in the formation of perfluorotetradecane. Industrial production methods typically involve large-scale fluorination processes to meet the demand for this compound in various applications.
化学反応の分析
Perfluorotetradecane is characterized by its chemical inertness, meaning it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution . This stability is due to the strong carbon-fluorine bonds, which are resistant to breaking under normal conditions. As a result, perfluorotetradecane is often used in applications where chemical reactivity needs to be minimized.
類似化合物との比較
Perfluorotetradecane is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high fluorine content and chemical stability . Similar compounds include perfluorohexane, perfluorooctane, and perfluorodecane. Compared to these compounds, perfluorotetradecane has a longer carbon chain, which contributes to its higher boiling point and greater chemical inertness . This makes it particularly suitable for applications requiring extreme heat resistance and minimal chemical reactivity.
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontafluorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F30/c15-1(16,3(19,20)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)41)2(17,18)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(42,43)44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQZWDYBKVIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184727 | |
| Record name | Perfluorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-62-0 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Triacontafluorotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROTETRADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE7GL26Y7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key thermodynamic properties of perfluorotetradecane?
A1: Research has focused on determining the thermodynamic properties of perfluorotetradecane, including its fusion, vaporization, and sublimation enthalpies. These studies utilize techniques like differential scanning calorimetry (DSC) and correlation-gas chromatography to accurately measure these values. For instance, the fusion enthalpy of perfluorotetradecane was measured to be 31.5 ± 0.3 kJ·mol–1 at a fusion temperature of 375.6 K []. These findings contribute to a deeper understanding of the compound's behavior under various conditions.
Q2: How is perfluorotetradecane used in the study of interfacial phenomena?
A2: Perfluorotetradecane plays a crucial role in investigating the behavior of molecules at the air-water interface. Researchers synthesize novel compounds like 1,1-(1,ω-alkanediyl)-bispyridinium perfluorotetradecane-carboxylate, which incorporate perfluorotetradecane as a key structural element []. By analyzing the surface pressure, surface potential, and morphological changes of these compounds in Langmuir monolayers, researchers gain valuable insights into molecular interactions and self-assembly processes at interfaces.
Q3: Are there analytical methods specific to perfluorotetradecane?
A3: While not specific solely to perfluorotetradecane, techniques like correlation-gas chromatography are employed to determine its thermodynamic properties []. This method relies on the relationship between the retention time of a compound and its vaporization enthalpy, allowing for accurate measurements. Further research focuses on identifying appropriate structural features of fluorinated compounds that make them suitable standards for correlation-gas chromatography, highlighting the importance of analytical method development and validation within this field.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



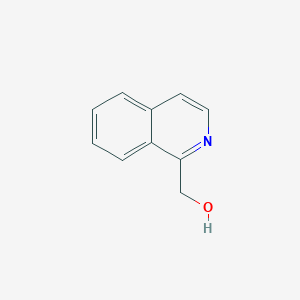

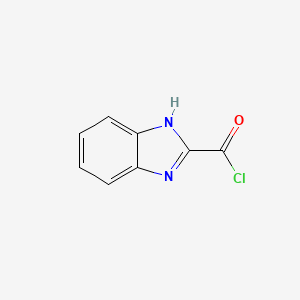
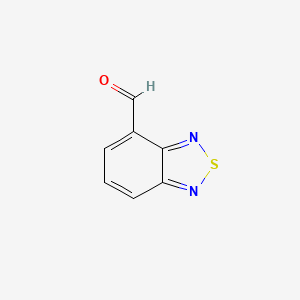
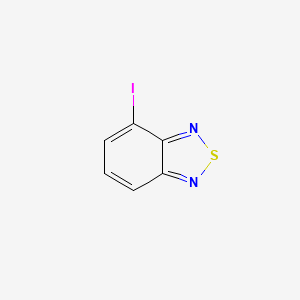
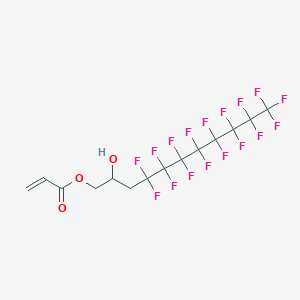


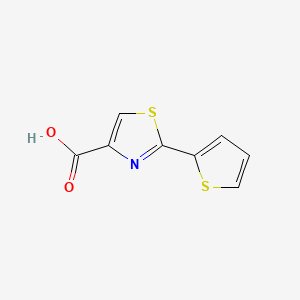
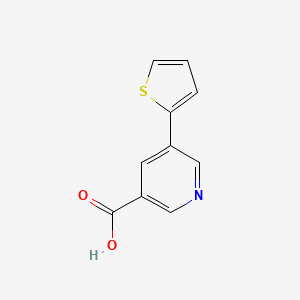
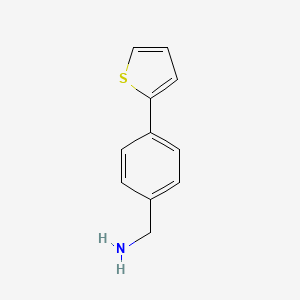
![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

